![molecular formula C17H15NO B14348010 4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile CAS No. 93315-24-3](/img/structure/B14348010.png)
4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile is an organic compound characterized by the presence of a benzonitrile group attached to a prop-1-enyl chain, which is further substituted with a 4-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methylphenol and 4-bromobenzonitrile.
Formation of 4-methylphenoxyprop-1-ene: 4-methylphenol is reacted with 3-bromoprop-1-ene in the presence of a base such as potassium carbonate to form 4-methylphenoxyprop-1-ene.
Coupling Reaction: The 4-methylphenoxyprop-1-ene is then coupled with 4-bromobenzonitrile using a palladium-catalyzed Heck reaction to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzoic acid.
Reduction: Formation of 4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzylamine.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as Alzheimer’s and Parkinson’s.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as cyclooxygenase-2 (COX-2) and β-secretase, which are involved in inflammatory and amyloidogenic pathways.
Pathways Involved: It may inhibit the activation of signal transducer and activator of transcription 3 (STAT3) and reduce the expression of inflammatory proteins, thereby exerting anti-inflammatory and neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-3-(4-methoxyphenoxy)prop-1-enyl]benzonitrile
- 4-[(E)-3-(4-chlorophenoxy)prop-1-enyl]benzonitrile
- 4-[(E)-3-(4-fluorophenoxy)prop-1-enyl]benzonitrile
Uniqueness
4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile is unique due to the presence of the 4-methylphenoxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile compared to similar compounds.
Properties
CAS No. |
93315-24-3 |
|---|---|
Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile |
InChI |
InChI=1S/C17H15NO/c1-14-4-10-17(11-5-14)19-12-2-3-15-6-8-16(13-18)9-7-15/h2-11H,12H2,1H3/b3-2+ |
InChI Key |
PQOMOBUHLFJENH-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OC/C=C/C2=CC=C(C=C2)C#N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



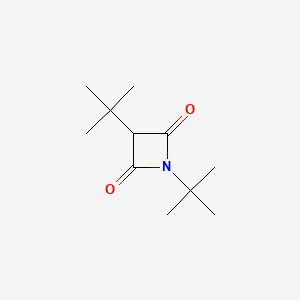
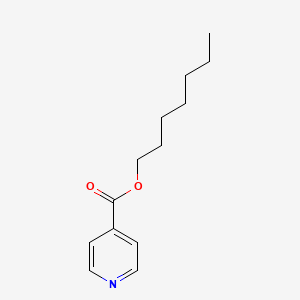
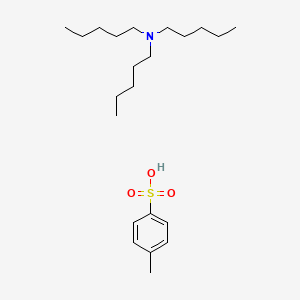
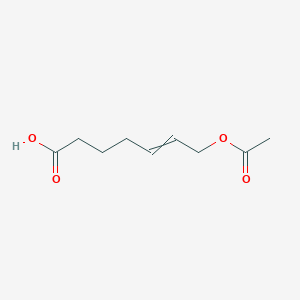
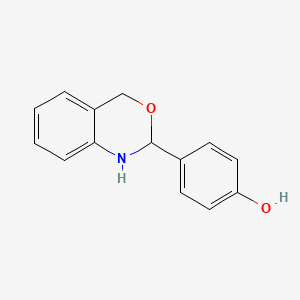
![[1-Amino-3-(4-nitrophenyl)propylidene]carbamate](/img/structure/B14347961.png)
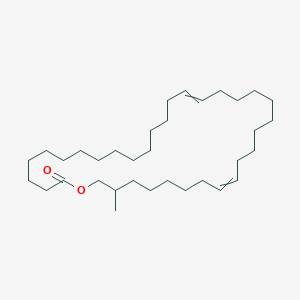
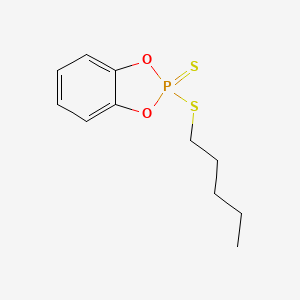
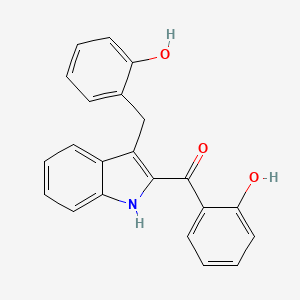
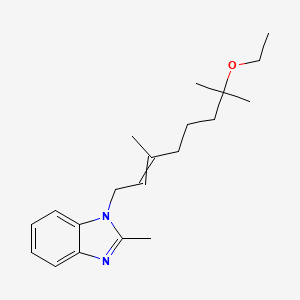
![3,3'-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one)](/img/structure/B14348002.png)
![N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide](/img/structure/B14348003.png)

